molecular formula C15H13N3O2S2 B2922561 N-([2,3'-bipyridin]-4-ylmethyl)thiophene-2-sulfonamide CAS No. 2034562-36-0

N-([2,3'-bipyridin]-4-ylmethyl)thiophene-2-sulfonamide

Cat. No. B2922561
CAS RN: 2034562-36-0
M. Wt: 331.41
InChI Key: LLNNDKAHPOUJSS-UHFFFAOYSA-N
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Description

“N-([2,3’-bipyridin]-4-ylmethyl)thiophene-2-sulfonamide” is a derivative of thiophene-2-sulfonamides . Thiophene-2-sulfonamides are carbonic anhydrase inhibitors useful in the treatment of elevated intraocular pressure . They are used in the treatment of diseases such as glaucoma .


Synthesis Analysis

The synthesis of thiophene derivatives, like the one you mentioned, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene-based analogs have been computed for their geometric parameters, such as hyperpolarizability, chemical hardness, electronic chemical potential, electrophilicity index, ionization potential, and electron affinity . The frontier molecular orbitals were also determined for various intramolecular interactions that are responsible for the stability of the compounds .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mechanism of Action

N-([2,3'-bipyridin]-4-ylmethyl)thiophene-2-sulfonamide selectively inhibits the activity of glutaminase, an enzyme responsible for the conversion of glutamine to glutamate. Glutamate is a critical nutrient for cancer cells, and the inhibition of glutaminase by this compound leads to a decrease in cancer cell growth and proliferation. This compound has been shown to selectively target cancer cells, leaving healthy cells unaffected.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its selective inhibition of glutaminase activity in cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to therapy.

Advantages and Limitations for Lab Experiments

N-([2,3'-bipyridin]-4-ylmethyl)thiophene-2-sulfonamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and study. This compound has also been extensively studied for its potential as a cancer therapy, which makes it a well-characterized compound. However, there are some limitations to using this compound in lab experiments. This compound has a relatively short half-life, which can make it difficult to maintain a consistent concentration in cell culture experiments. This compound is also relatively unstable in solution, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-([2,3'-bipyridin]-4-ylmethyl)thiophene-2-sulfonamide. One area of research is the development of more stable and potent analogs of this compound. Another area of research is the study of the combination of this compound with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the study of the mechanism of action of this compound and its effects on cancer cell metabolism is an area of ongoing research. Finally, the study of the potential use of this compound in combination with immunotherapy is an area of active research.

Synthesis Methods

N-([2,3'-bipyridin]-4-ylmethyl)thiophene-2-sulfonamide can be synthesized using a multi-step process. The first step involves the reaction of 2-bromo-1,1'-biphenyl with 2,3-bis(2-pyridyl)quinoxaline in the presence of a palladium catalyst to form 2-(4-bromobiphenyl-2-yl)quinoxaline. The second step involves the reaction of the quinoxaline intermediate with thiophene-2-sulfonyl chloride in the presence of a base to form this compound.

Scientific Research Applications

N-([2,3'-bipyridin]-4-ylmethyl)thiophene-2-sulfonamide has been extensively studied for its potential as a cancer therapy. Glutamine is a critical nutrient for cancer cells, and the inhibition of glutaminase by this compound has been shown to selectively inhibit the growth and proliferation of cancer cells. This compound has been shown to be effective against a variety of cancer types, including breast cancer, lung cancer, and glioblastoma. This compound has also been studied for its potential in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy.

Safety and Hazards

Thiophene-2-sulfonamide is harmful if swallowed and causes serious eye irritation . It is highly flammable and harmful to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

properties

IUPAC Name

N-[(2-pyridin-3-ylpyridin-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c19-22(20,15-4-2-8-21-15)18-10-12-5-7-17-14(9-12)13-3-1-6-16-11-13/h1-9,11,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNNDKAHPOUJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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